molecular formula C5H4ClN3O2 B14680809 2-Pyridinamine, 5-chloro-N-nitro- CAS No. 31396-27-7

2-Pyridinamine, 5-chloro-N-nitro-

Cat. No.: B14680809
CAS No.: 31396-27-7
M. Wt: 173.56 g/mol
InChI Key: QQWQTKAWRHASHP-UHFFFAOYSA-N
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Description

The compound 2-Pyridinamine, 5-chloro-N-nitro- (hypothetical IUPAC name; exact structure inferred from evidence) is a nitropyridine derivative featuring a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 5, and a nitro group. While the exact nomenclature requires clarification (e.g., whether the nitro group is attached to the amine or the ring), analogous compounds in the evidence suggest its structural and functional relevance. For instance, 2-Chloro-5-nitropyridin-4-amine (CAS: 4548-45-2) shares similarities, with a nitro group at position 5, chlorine at position 2, and an amine at position 4, forming hydrogen-bonded networks critical for crystal stability . Such compounds are pivotal in organic synthesis, particularly for constructing heterocyclic drugs and cytokine inhibitors .

Properties

CAS No.

31396-27-7

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)nitramide

InChI

InChI=1S/C5H4ClN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8)

InChI Key

QQWQTKAWRHASHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Mixed Acid Nitration

The most widely reported method involves nitrating 5-chloro-2-aminopyridine using a HNO₃/H₂SO₄ system.

Procedure (adapted from CN103819398A):

  • Reaction Setup : Dissolve 5-chloro-2-aminopyridine (1 mol) in concentrated H₂SO₄ (4 mol) at 0–5°C.
  • Nitration : Add 65% HNO₃ (1.1 mol) dropwise over 2 hours, maintaining temperature <30°C.
  • Quenching : Pour the mixture into ice water, adjust pH to 3–5 with NH₃, and filter.
  • Purification : Recrystallize from ethanol/water (1:2 v/v) to isolate the product.

Data (CN103819398A):

Parameter Value
Yield 75–85%
Purity (HPLC) 95–99%
Byproducts 4-Amino-2-chloro-5-nitropyridine (15–25%)

Mechanistic Insight :
The nitronium ion (NO₂⁺) generated in the mixed acid system targets the amino group, forming the N-nitro derivative. Steric hindrance from the chlorine at position 5 favors substitution at the amino group over ring nitration.

Microreactor-Assisted Nitration

Continuous-Flow Synthesis

Microreactor technology improves heat transfer and reduces side reactions (CN104447522A).

Procedure :

  • Feed Preparation :
    • Stream A : 5-Chloro-2-aminopyridine (2 M in CH₂Cl₂).
    • Stream B : HNO₃ (2.39 M in H₂SO₄).
  • Reaction : Mix streams at 40°C in a silicon carbide microreactor (residence time: 35 sec).
  • Workup : Neutralize with NaOH, extract with ethyl acetate, and concentrate.

Data (CN104447522A):

Parameter Batch Method Microreactor
Yield 54% 78%
Reaction Time 12 h 35 sec
Purity 95% 99.4%

Advantages :

  • Enhanced mass transfer reduces localized overheating.
  • Scalable for industrial production with >10 kg/day throughput.

Protection-Nitration-Deprotection Strategy

Acetylation Approach

To prevent over-nitration, the amino group is temporarily acetylated.

Procedure :

  • Protection : React 5-chloro-2-aminopyridine with acetic anhydride (1.2 eq) in pyridine (0°C, 2 h).
  • Nitration : Treat the acetylated intermediate with fuming HNO₃ (2 eq) at –5°C.
  • Deprotection : Hydrolyze with 20% NaOH under reflux (1 h).

Data :

Step Yield Key Conditions
Acetylation 92% 0°C, Pyridine catalyst
Nitration 80% –5°C, 2 h
Global Yield 64%

Limitations :

  • Additional steps reduce overall efficiency.
  • Risk of hydrolysis side products during deprotection.

Alternative Nitrating Agents

Acetyl Nitrate (HNO₃/Ac₂O)

A milder nitrating agent for temperature-sensitive substrates.

Procedure :

  • Prepare acetyl nitrate by mixing HNO₃ (1.5 eq) and Ac₂O (2 eq) at 0°C.
  • Add 5-chloro-2-aminopyridine (1 eq) in CH₂Cl₂, stir at 25°C for 6 h.
  • Quench with NaHCO₃ and extract.

Data :

Parameter Value
Yield 68%
Purity 91%
Byproducts <5%

Advantages :

  • Reduced decomposition compared to mixed acid.
  • Suitable for lab-scale synthesis.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Yield (%) Purity (%) Scalability Cost
Mixed Acid 75–85 95–99 High Low
Microreactor 78 99.4 Very High Medium
Protection Strategy 64 90 Medium High
Acetyl Nitrate 68 91 Low Medium

Key Observations :

  • Industrial settings favor mixed acid or microreactor methods for cost and yield.
  • Protection strategies are reserved for substrates prone to oxidation.

Challenges and Mitigation Strategies

Regioselectivity

  • Issue : Competing ring nitration at position 3 or 4.
  • Solution : Use electron-withdrawing solvents (e.g., sulfolane) to direct nitration to the amino group.

Byproduct Formation

  • Common Byproducts : Di-nitro derivatives, chlorinated impurities.
  • Mitigation :
    • Strict temperature control (<30°C).
    • Purification via column chromatography (SiO₂, hexane/EtOAc 3:1).

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 5-chloro-N-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Pyridinamine, 5-chloro-N-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 5-chloro-N-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other functional groups on aromatic rings. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions, molecular formulas, and key applications of 2-Pyridinamine, 5-chloro-N-nitro- with related pyridine derivatives:

Compound Name Substituent Positions Molecular Formula Key Functional Groups Applications Evidence ID
2-Chloro-5-nitropyridin-4-amine 2-Cl, 4-NH2, 5-NO2 C5H4ClN3O2 Chloro, Nitro, Amino Drug synthesis, hydrogen-bonded crystals
5-Chloro-2-Pyridinamine 2-NH2, 5-Cl C5H5ClN2 Amino, Chloro Intermediate for agrochemicals
2-Amino-3-chloro-5-nitropyridine 2-NH2, 3-Cl, 5-NO2 C5H4ClN3O2 Amino, Chloro, Nitro Research chemical
5-Chloro-2-hydroxy-3-nitropyridine 2-OH, 3-NO2, 5-Cl C5H3ClN2O3 Hydroxyl, Nitro, Chloro Synthesis of brominated/nitrated derivatives
2-Chloro-5-methyl-3-nitropyridine 2-Cl, 3-NO2, 5-CH3 C6H5ClN2O2 Chloro, Nitro, Methyl Agrochemical precursor
Key Observations:
  • Substituent Position Effects : The nitro group at position 5 in 2-Chloro-5-nitropyridin-4-amine facilitates N–H···O hydrogen bonding, stabilizing its crystal structure . In contrast, hydroxyl or methyl groups (e.g., 5-Chloro-2-hydroxy-3-nitropyridine ) alter solubility and reactivity .
  • Biological Activity: While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens , nitro-substituted pyridinamines are primarily used in drug synthesis due to their electron-withdrawing properties, which enhance electrophilic substitution reactions .

Hydrogen Bonding and Crystallography

  • 2-Chloro-5-nitropyridin-4-amine forms chains via N–H···Cl and N–H···N interactions, propagating along the a-axis .
  • 2-Amino-5-chloropyridinium nitrate (a related ionized form) exhibits a 2D hydrogen-bonded network with nitrate anions, similar to other aminopyridinium salts .

Q & A

Basic: What are the optimal synthetic routes for 2-Pyridinamine, 5-chloro-N-nitro-?

The synthesis typically involves sequential nitration and chlorination of pyridine derivatives. A common method starts with 2-aminopyridine, which undergoes nitration using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by chlorination. Key parameters include temperature control (<50°C to avoid over-nitration) and pH adjustment during crystallization (pH ~6) to maximize yield . Reaction monitoring via TLC or HPLC is advised to track intermediates.

Basic: How can researchers characterize the purity of 2-Pyridinamine, 5-chloro-N-nitro-?

Purity analysis requires a combination of techniques:

  • NMR spectroscopy : Confirm structural integrity by observing aromatic proton signals (δ 8.5–9.0 ppm for nitro-substituted pyridine) and chlorine-induced splitting patterns .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect impurities at 254 nm .
  • Melting point determination : Compare observed values (105–108°C) with literature to assess crystallinity .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter may trigger respiratory distress) .
  • Waste disposal : Neutralize acidic byproducts (e.g., from nitration) before disposal, following institutional guidelines for halogenated nitro compounds .

Advanced: How does the nitro group influence reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 5-chloro position. For example, palladium-catalyzed amination (Buchwald-Hartwig) with aryl amines proceeds efficiently at 80–100°C in toluene, using XPhos as a ligand. Competing side reactions (e.g., reduction of nitro to amine) can occur under high H2 pressure, requiring careful optimization of catalyst loading and reaction time .

Advanced: What computational methods predict the compound’s stability under varying pH?

DFT calculations (B3LYP/6-31G*) reveal protonation at the pyridine nitrogen under acidic conditions (pH < 3), destabilizing the nitro group. At pH > 8, hydrolysis of the chloro substituent is favored. MD simulations suggest aggregation tendencies in aqueous solutions, impacting bioavailability studies. Validate predictions experimentally via UV-Vis spectroscopy at pH 2–12 .

Advanced: How can researchers mitigate byproduct formation during synthesis?

  • Byproduct identification : Common impurities include 2-amino-5-nitropyridine (incomplete chlorination) and 5-chloro-2-hydroxypyridine (hydrolysis). LC-MS with electrospray ionization (ESI+) detects these at m/z 140 [M+H]+ and 130 [M+H]+, respectively .
  • Mitigation strategies :
    • Use anhydrous conditions during chlorination (e.g., PCl5 in POCl3) to minimize hydrolysis.
    • Add radical scavengers (e.g., BHT) to suppress nitro group reduction .

Advanced: What are the challenges in analyzing degradation products?

Degradation under UV light or heat generates nitroso derivatives and chlorinated fragments. These can be analyzed via:

  • GC-MS : Employ a DB-5MS column and EI ionization to identify volatile fragments (e.g., Cl−·NO2).
  • XPS : Detect nitrogen speciation (nitro vs. nitroso) via N 1s binding energies (405–407 eV for nitro, 399–401 eV for nitroso) .

Advanced: What role does this compound play in medicinal chemistry research?

It serves as a precursor for antimalarial and antibiotic agents. For example, coupling with 4-aminobenzenesulfonamide yields sulfa drug analogs. Bioactivity assays (e.g., MIC testing against Plasmodium falciparum) require strict control of nitro group orientation, as stereoelectronic effects dictate target binding .

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